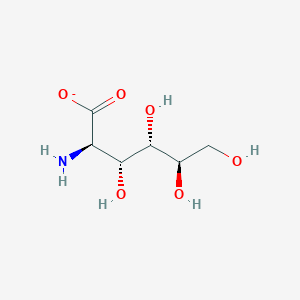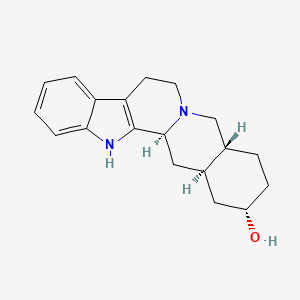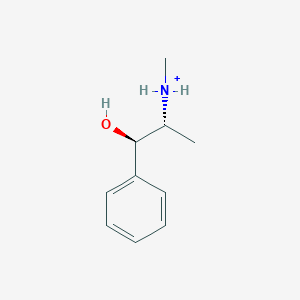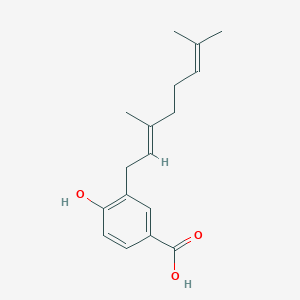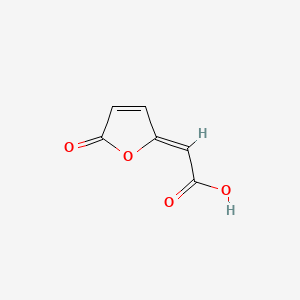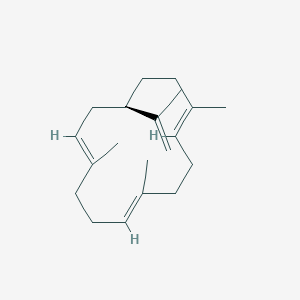![molecular formula C26H36O9 B1238118 [(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate CAS No. 66656-91-5](/img/structure/B1238118.png)
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate is a natural product found in Sarcophyton crassocaule and Lobophytum crassum with data available.
Applications De Recherche Scientifique
Synthesis and NMR Properties
- Synthesis Techniques : This compound has been synthesized using methods involving castor oil, with key intermediates like methyl octadeca-9Z, 11E-dienoate. These methods demonstrate the versatility of chemical synthesis in creating complex organic compounds (Lie Ken Jie, Pasha & Alam, 1997).
- NMR Spectral Analysis : Nuclear magnetic resonance (NMR) techniques have been critical in identifying and characterizing the olefinic carbon atoms in compounds like the one . These advanced techniques allow for detailed analysis of molecular structure and bonding (Lie Ken Jie, Pasha & Alam, 1997).
Transformation and Derivatization
- Chemical Transformations : Studies have shown how chemical reactions like hydration and acid-catalyzed condensation can transform and create novel derivatives from similar compounds. This indicates potential for creating a variety of derivatives with distinct properties for further research (Jie & Lam, 1977).
- Epoxidation Reactions : The epoxidation of unsaturated fatty esters, a process similar to what might be used for the compound , is another area of interest. This method has been used to create monoepoxy derivatives, indicating the possibility of exploring similar reactions with this compound (Lie Ken Jie & Pasha, 1998).
Applications in Organic Chemistry and Pharmacology
- Novel Azido Derivatives : The creation of azido fatty acid ester derivatives from similar compounds has been documented. Such research points to the potential for developing novel molecules with specific applications in organic chemistry or pharmacology (Lie Ken Jie & Alam, 2001).
- Medicinal Chemistry : While direct studies on the specific compound may be limited, the research on similar compounds has implications in medicinal chemistry, particularly in the synthesis of complex molecules with potential therapeutic applications (Ismail et al., 2016).
Propriétés
Numéro CAS |
66656-91-5 |
|---|---|
Nom du produit |
[(7Z,11E)-5,14-Diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate |
Formule moléculaire |
C26H36O9 |
Poids moléculaire |
492.6 g/mol |
Nom IUPAC |
[(7Z,11E)-5,14-diacetyloxy-17-hydroxy-4,8,12-trimethyl-16-methylidene-3,18-dioxatricyclo[13.3.0.02,4]octadeca-7,11-dien-9-yl] acetate |
InChI |
InChI=1S/C26H36O9/c1-13-8-10-19(31-16(4)27)14(2)9-11-21(33-18(6)29)26(7)24(35-26)23-22(15(3)25(30)34-23)20(12-13)32-17(5)28/h8-9,19-25,30H,3,10-12H2,1-2,4-7H3/b13-8+,14-9- |
Clé InChI |
URSNRAUXXIOGIJ-MGDWIPCISA-N |
SMILES isomérique |
C/C/1=C\CC(/C(=C\CC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(O3)O)C)OC(=O)C)/C)OC(=O)C |
SMILES |
CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(O3)O)C)OC(=O)C)C)OC(=O)C |
SMILES canonique |
CC1=CCC(C(=CCC(C2(C(O2)C3C(C(C1)OC(=O)C)C(=C)C(O3)O)C)OC(=O)C)C)OC(=O)C |
Synonymes |
2,6,11-tris(acetyloxy)-2,3,6,7,10,11,11a,12,14a,14b-decahydro-1a,5,9-trimethyl-12-methyleneoxireno(13,14)cyclotetradeca(1,2-b)furan-13(1aH)-one crassolide |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



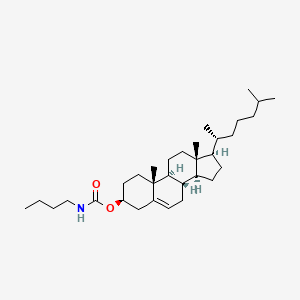
![(2R,3R)-2,3-Dihydroxybutanedioic acid;2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1238037.png)
![2-[[[(Z)-4-aminobut-2-enyl]-methyl-amino]methyl]-5-(6-aminopurin-9-yl)tetrahydrofuran-3,4-diol](/img/structure/B1238038.png)
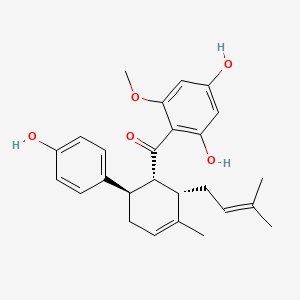
![ethyl 2-{(4E)-4-[4-(2-methoxy-2-oxoethoxy)benzylidene]-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B1238041.png)
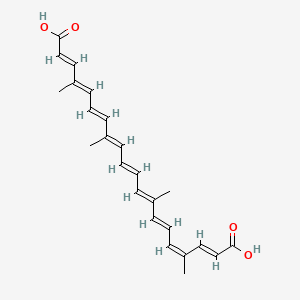
![(3S,3'S,4'R,6'S,8'R,8'aR)-8'-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-oxomethyl]-6'-(4-hydroxyphenyl)-3',4'-diphenylspiro[1H-indole-3,7'-4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine]-1',2-dione](/img/structure/B1238044.png)
![dimethyl 2-[3-[(3S,4R,6S,7S,8R,8aR)-6-[2-(2-hydroxyethoxy)phenyl]-1'-(2-methoxyethoxycarbonyl)-1,2'-dioxo-3,4-diphenyl-8-(4-pyrimidin-2-ylpiperazine-1-carbonyl)spiro[4,6,8,8a-tetrahydro-3H-pyrrolo[2,1-c][1,4]oxazine-7,3'-indole]-5'-yl]prop-2-ynyl]propanedioate](/img/structure/B1238045.png)
